molecular formula C10H16N2O B12438450 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one

3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one

Cat. No.: B12438450
M. Wt: 180.25 g/mol
InChI Key: YASUKSWSVJJZGF-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This particular compound features a unique structure with three methyl groups and a tetrahydroindazole core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a diketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3,6,6-trimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one

InChI

InChI=1S/C10H16N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h7,9,12H,4-5H2,1-3H3

InChI Key

YASUKSWSVJJZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2C1C(=O)CC(C2)(C)C

Origin of Product

United States

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